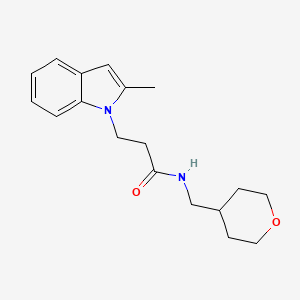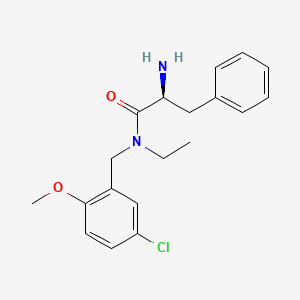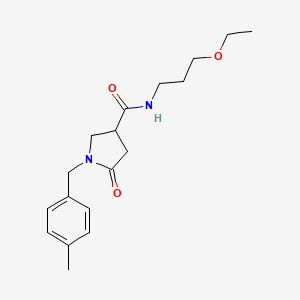![molecular formula C20H24N2O3 B5901979 2-{3-[(4-benzoylpiperazin-1-yl)methyl]phenoxy}ethanol](/img/structure/B5901979.png)
2-{3-[(4-benzoylpiperazin-1-yl)methyl]phenoxy}ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{3-[(4-benzoylpiperazin-1-yl)methyl]phenoxy}ethanol is a chemical compound that has been extensively studied for its potential applications in scientific research. It is commonly referred to as BPE, and its molecular formula is C23H26N2O3.
作用机制
The mechanism of action of BPE is complex and involves the modulation of several neurotransmitter systems. It has been shown to act as an agonist for dopamine D2 receptors and a partial agonist for serotonin 5-HT1A receptors. BPE also inhibits the reuptake of norepinephrine and dopamine, leading to increased neurotransmitter levels in the brain.
Biochemical and Physiological Effects:
BPE has been shown to have several biochemical and physiological effects, including increased locomotor activity, decreased anxiety-like behavior, and improved cognitive function. It has also been shown to increase the release of dopamine and serotonin in the brain, leading to improved mood and motivation.
实验室实验的优点和局限性
One of the main advantages of using BPE in laboratory experiments is its high purity and reliability. It has also been extensively studied, making it a well-understood compound. However, one limitation of using BPE is its potential for off-target effects, which may complicate data interpretation.
未来方向
There are several future directions for the study of BPE. One area of interest is the development of BPE analogs with improved pharmacological properties. Another area of interest is the investigation of BPE's potential as a therapeutic agent for the treatment of various neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of BPE and its potential for off-target effects.
In conclusion, BPE is a chemical compound that has been extensively studied for its potential applications in scientific research. Its synthesis method has been optimized to achieve high yields and purity, making it a reliable compound for laboratory experiments. BPE has been shown to modulate several neurotransmitter systems and has potential as a therapeutic agent for the treatment of various neurological disorders. However, further research is needed to fully understand its mechanism of action and potential for off-target effects.
合成方法
The synthesis of BPE involves the reaction between 4-benzoylpiperazine and 2-(3-chlorophenoxy)ethanol in the presence of a base catalyst. The resulting product is then purified through crystallization or chromatography methods. The synthesis of BPE has been optimized to achieve high yields and purity, making it a reliable compound for scientific research.
科学研究应用
BPE has been extensively studied for its potential applications in various scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to modulate the activity of several neurotransmitter systems, including dopamine, serotonin, and norepinephrine. BPE has also been investigated for its potential use as a therapeutic agent for the treatment of various neurological disorders, including Parkinson's disease and schizophrenia.
属性
IUPAC Name |
[4-[[3-(2-hydroxyethoxy)phenyl]methyl]piperazin-1-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c23-13-14-25-19-8-4-5-17(15-19)16-21-9-11-22(12-10-21)20(24)18-6-2-1-3-7-18/h1-8,15,23H,9-14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQRKZYXJPOLHQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)OCCO)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(acetylamino)-N-[3-(2,6-dimethylphenoxy)propyl]-N-methylbutanamide](/img/structure/B5901898.png)
![4-[3-(1,3-benzodioxol-5-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]-4-oxobutanamide](/img/structure/B5901906.png)
amino]butan-1-ol](/img/structure/B5901914.png)
![2-{1-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]piperidin-4-yl}-4-methyl-1H-benzimidazole](/img/structure/B5901915.png)
![(1R,9aR)-1-({4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-1-yl}methyl)octahydro-2H-quinolizin-1-ol](/img/structure/B5901919.png)
![N-[4-({[2-hydroxy-2-(1-methyl-1H-imidazol-2-yl)ethyl]amino}carbonyl)phenyl]-2-methyl-3-furamide](/img/structure/B5901930.png)
![1-(5-ethyl-1,2,4-oxadiazol-3-yl)-N-methyl-N-{3-[(2-methylprop-2-en-1-yl)oxy]benzyl}methanamine](/img/structure/B5901950.png)
![N-[(2E)-3,7-dimethylocta-2,6-dien-1-yl]-2-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]acetamide](/img/structure/B5901957.png)
![N-[2-(4-ethylphenyl)ethyl]-2-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]acetamide](/img/structure/B5901962.png)
amino]methyl}-1-tert-butylpyrrolidin-2-one](/img/structure/B5901969.png)

![N-[1-(3-pyridinylmethyl)-4-piperidinyl]-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2-pyrimidinamine bis(trifluoroacetate)](/img/structure/B5901988.png)

